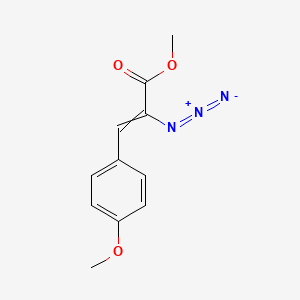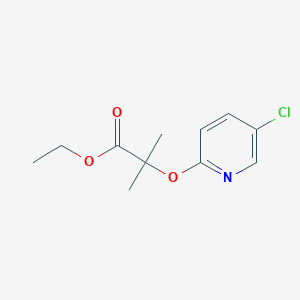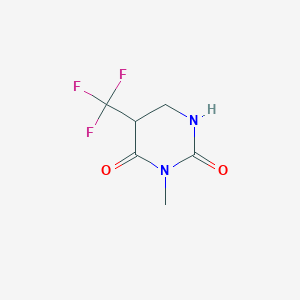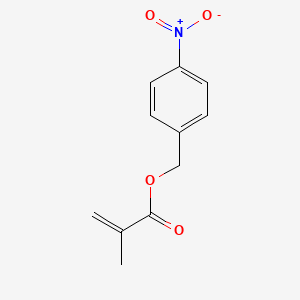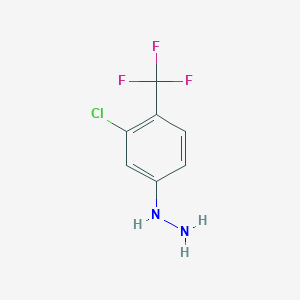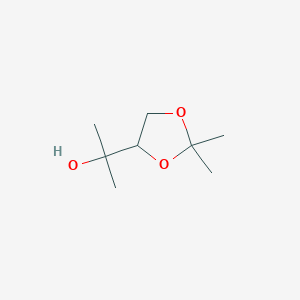
(R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-2-ol is an organic compound with a unique structure that includes a dioxolane ring and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-2-ol typically involves the reaction of acetone with formaldehyde in the presence of an acid catalyst to form the dioxolane ring. The methanol group is then introduced through a subsequent reaction step. The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as distillation or crystallization are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The dioxolane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce simpler alcohols.
Aplicaciones Científicas De Investigación
(R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-2-ol involves its interaction with specific molecular targets. The dioxolane ring can interact with enzymes and proteins, affecting their function. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A simpler analog without the methanol group.
2,2-Dimethyl-1,3-dioxolane: Similar structure but lacks the methanol group.
1,3-Dioxane: A six-membered ring analog.
Uniqueness
(R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-2-ol is unique due to the presence of both the dioxolane ring and the methanol group, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler analogs.
Propiedades
Fórmula molecular |
C8H16O3 |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
2-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H16O3/c1-7(2,9)6-5-10-8(3,4)11-6/h6,9H,5H2,1-4H3 |
Clave InChI |
LDCYESWCZOFOEJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)C(C)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine,3-ethynyl-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]-(9ci)](/img/structure/B8665707.png)
![N-[2-(Methylsulfanyl)phenyl]hydrazinecarbothioamide](/img/structure/B8665710.png)
![2,3-Dimethyl-5,12-dihydrobenzo[b]phenazine](/img/structure/B8665716.png)
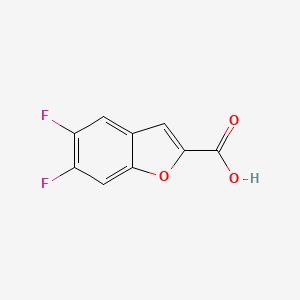
![2-[4-Bromo-3-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B8665736.png)
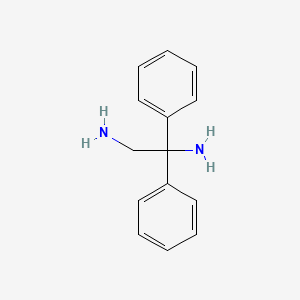

![2-amino-5,6-dihydrothiopyrano[3,2-d][1,3]thiazol-7-one](/img/structure/B8665757.png)
